Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate
Overview
Description
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 2-position and a hydroxyl group at the 6-position
Mechanism of Action
Target of Action
Similar compounds like methyl nicotinate are known to act as peripheral vasodilators .
Mode of Action
It is likely that it interacts with its targets to induce specific biochemical changes, similar to methyl nicotinate, which enhances local blood flow at the site of application .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
Based on its structural similarity to methyl nicotinate, it may induce vasodilation of the peripheral blood capillaries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .
Biochemical Analysis
Biochemical Properties
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, this compound can modulate the expression of genes involved in antioxidant defense, such as heme oxygenase-1 and glutathione peroxidase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of antioxidant enzymes and enhanced cellular resilience to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and impaired cellular function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby influencing cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and can accumulate in specific cellular compartments, such as the mitochondria and nucleus. These localization patterns can affect the compound’s activity and function within the cell .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation. Additionally, it can be found in the nucleus, where it can influence gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(trifluoromethyl)nicotinate.
Reduction: Formation of 6-hydroxy-2-(trifluor
Properties
IUPAC Name |
methyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(13)12-6(4)8(9,10)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBFROYOVJIVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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